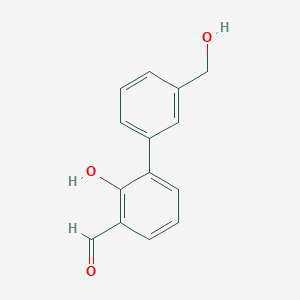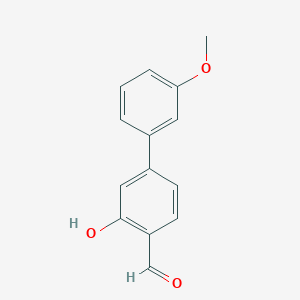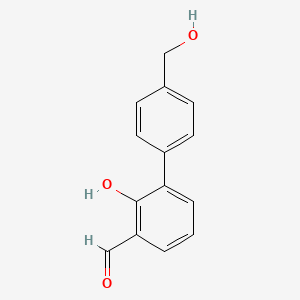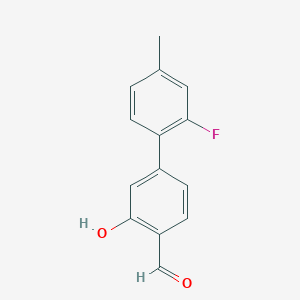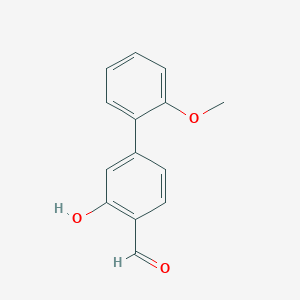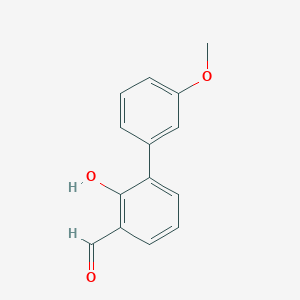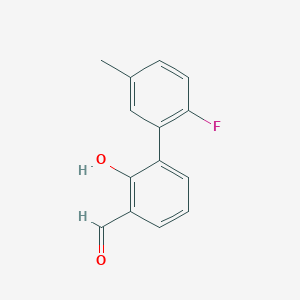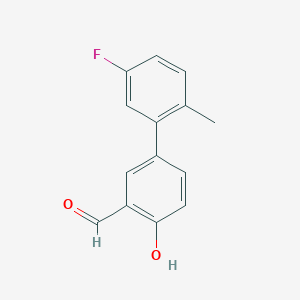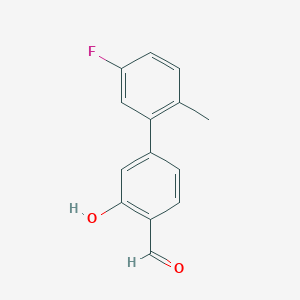
5-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% (5-FMP-2FP, 95%) is a phenolic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless and odorless crystalline solid that is soluble in organic solvents and has a melting point of about 83°C. The compound has the molecular formula C9H7FO2, and its molecular weight is 166.13 g/mol. 5-FMP-2FP, 95% is a versatile compound that has been used in a variety of scientific studies and laboratory experiments, including synthesis, biochemical and physiological studies, and drug discovery.
作用机制
The mechanism of action of 5-FMP-2FP, 95% is not well understood. However, it is believed that the compound acts as a ligand, binding to certain proteins and enzymes in the body. This binding results in changes in the activity of these proteins and enzymes, which in turn can affect various biochemical and physiological processes. For example, the compound has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol and fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMP-2FP, 95% are not well understood. However, the compound has been shown to have anti-inflammatory and anti-fungal properties. In addition, the compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of cholesterol and fatty acids. Furthermore, the compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as the cytochrome P450 enzymes.
实验室实验的优点和局限性
The main advantage of 5-FMP-2FP, 95% is its versatility. The compound can be used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug discovery. The compound is also relatively easy to synthesize and is relatively inexpensive. However, the compound has some limitations. For example, the compound is not very stable and can decompose under certain conditions. In addition, the compound is not very soluble in water, making it difficult to use in certain experiments.
未来方向
There are several potential future directions for the use of 5-FMP-2FP, 95%. One potential direction is to further explore the biochemical and physiological effects of the compound. This could involve further studies of the compound’s mechanism of action, as well as studies of its effects on various biochemical and physiological processes. Another potential direction is to explore the use of the compound in drug discovery. This could involve the use of the compound to develop new drugs or to improve the effectiveness of existing drugs. Finally, the compound could be used in the synthesis of other compounds for use in various laboratory experiments.
合成方法
5-FMP-2FP, 95% can be synthesized through a multi-step process. The first step involves the reaction of 3-fluoro-4-methylphenol with formic acid. This reaction results in the formation of 5-FMP-2FP, 95%. The reaction is carried out in an aqueous solution at a temperature of 80°C. The second step involves the purification of the compound via recrystallization. This involves the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide. The recrystallization process results in a product with a purity of 95%.
科学研究应用
5-FMP-2FP, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 1,2-dihydroxy-3-fluoro-4-methylphenyl-4-methylbenzoate and 4-methyl-3-fluorophenyl-2-formylphenylsulfone. The compound has also been used in the synthesis of several drugs, including the antifungal agent fluconazole, the anti-inflammatory agent ibuprofen, and the anticonvulsant drug phenytoin. In addition, 5-FMP-2FP, 95% has been used in the synthesis of compounds used in the treatment of cancer, such as paclitaxel and docetaxel.
属性
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-16)14(17)7-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFYTHOGWQPOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685093 |
Source


|
| Record name | 3'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1261987-71-6 |
Source


|
| Record name | 3'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



